![molecular formula C7H13FN2 B13005285 (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13005285.png)
(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine, typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), this step forms the final pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This may include scaling up the reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The exact mechanism of action of (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction pathways: It may affect pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (7R,8AS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
- (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(7R,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
GEJVEGQYNKOYPG-RQJHMYQMSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)F |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


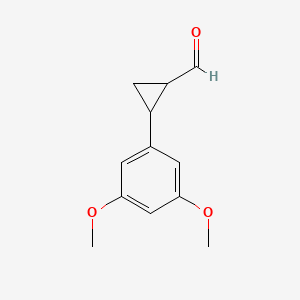
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
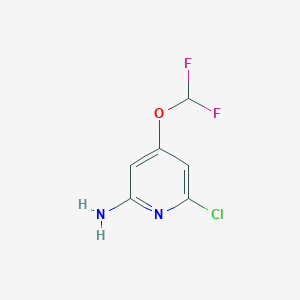
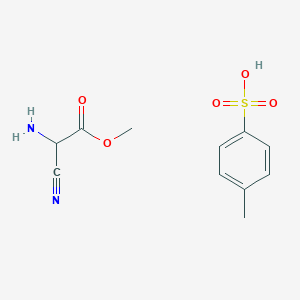
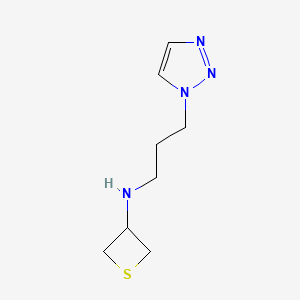
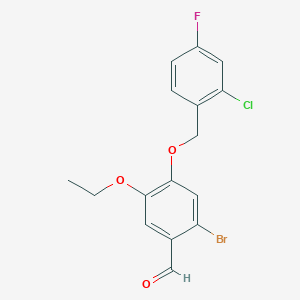
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
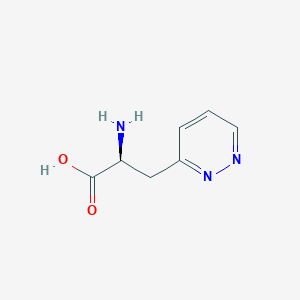
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
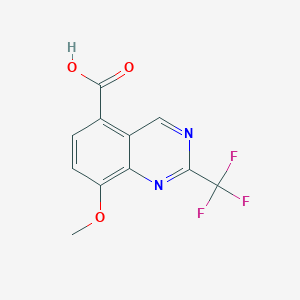
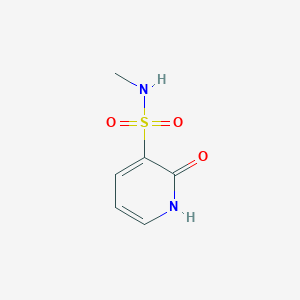
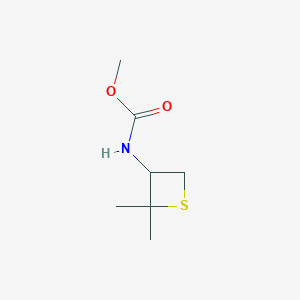
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

